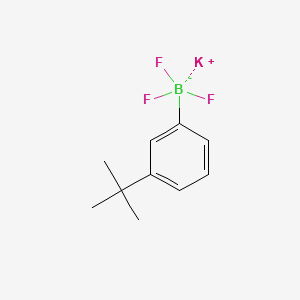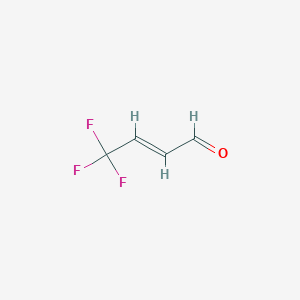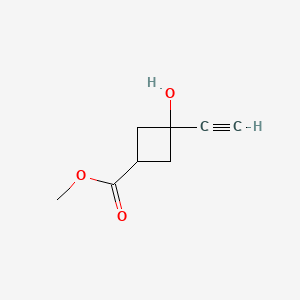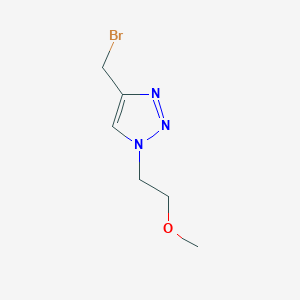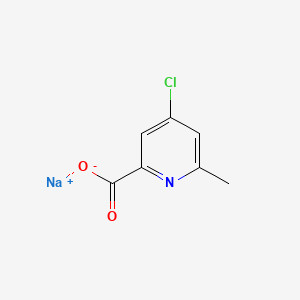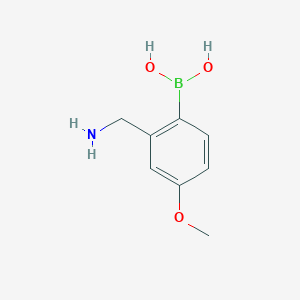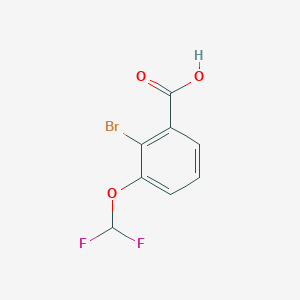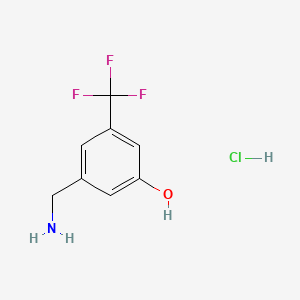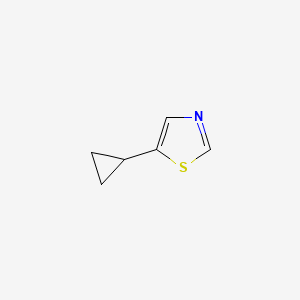![molecular formula C14H22N4O7 B13457092 1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)
1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxypyrrolidine-2,5-dione; 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its role in organic synthesis and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxypyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The synthesis of 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate involves the reaction of 1-hydroxypyrrolidine-2,5-dione with N,N-dimethylpropylamine under specific conditions .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to ensure the high quality of the final product .
化学反応の分析
Types of Reactions
1-hydroxypyrrolidine-2,5-dione and its derivatives undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different dione derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
1-hydroxypyrrolidine-2,5-dione and its derivatives have numerous applications in scientific research:
作用機序
The mechanism of action of 1-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets. It has been shown to induce apoptosis in certain cancer cell lines by accumulating in the nucleus and mitochondria . The compound also exhibits antimigratory and antiangiogenic properties, making it a promising candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
Ethosuximide: A known anticonvulsant with a similar pyrrolidine-2,5-dione core.
Levetiracetam: Another anticonvulsant that shares structural similarities.
Lacosamide: A compound with a similar core structure used in the treatment of epilepsy.
Uniqueness
Its ability to undergo various chemical reactions and its promising biological activities make it a valuable compound for further research and development .
特性
分子式 |
C14H22N4O7 |
|---|---|
分子量 |
358.35 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) N-[3-(dimethylamino)propyl]carbamate;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H17N3O4.C4H5NO3/c1-12(2)7-3-6-11-10(16)17-13-8(14)4-5-9(13)15;6-3-1-2-4(7)5(3)8/h3-7H2,1-2H3,(H,11,16);8H,1-2H2 |
InChIキー |
PHMNIENCWZEEAC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCNC(=O)ON1C(=O)CCC1=O.C1CC(=O)N(C1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


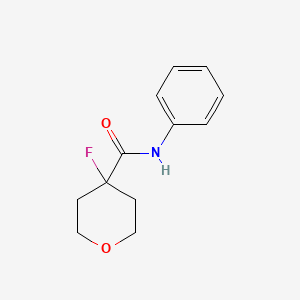

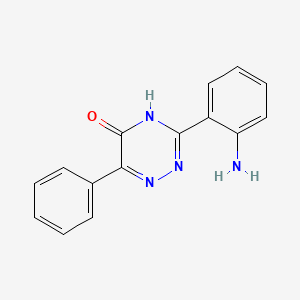
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
